空间构象:硫杂蒽的非平面折叠角 vs. 氧杂蒽的平面结构
Computational studies reveal a stark conformational difference between thioxanthene and its oxygen analog, xanthene. While xanthene adopts a nearly planar geometry, thioxanthene exhibits a significantly folded, non-planar structure [1].
| Evidence Dimension | Dihedral Angle (degree of folding) |
|---|---|
| Target Compound Data | 133.3° (folded conformation) |
| Comparator Or Baseline | Xanthene: ~180° (planar conformation) |
| Quantified Difference | Thioxanthene is folded by approx. 46.7° from planarity |
| Conditions | Ab initio MO calculations (RHF/6-31G*) [1] |
Why This Matters
Non-planarity profoundly impacts solid-state packing, solubility, and molecular recognition, making thioxanthene a distinct scaffold for applications where xanthene's planarity is a limitation.
- [1] Structures of 9,10-dihydro-9-heteroanthracenes and 9,10-dihydro-9-heteroanthracenide anions; an ab initio MO calculation. Journal of the Chemical Society, Perkin Transactions 2. 1997. View Source
